molecular formula C7H12F2O2 B12847961 3,3-Difluoro-4-hydroxy-2-heptanone

3,3-Difluoro-4-hydroxy-2-heptanone

Cat. No.: B12847961
M. Wt: 166.17 g/mol
InChI Key: PFQYUIUGTKAMMV-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-hydroxy-2-heptanone is an organic compound with the molecular formula C₇H₁₂F₂O₂ It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-hydroxy-2-heptanone typically involves the introduction of fluorine atoms into a heptanone precursor. One common method is the fluorination of 4-hydroxy-2-heptanone using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-hydroxy-2-heptanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 3,3-Difluoro-2-heptanone or 3,3-Difluoro-2-heptanoic acid.

    Reduction: Formation of 3,3-Difluoro-4-hydroxy-2-heptanol.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-4-hydroxy-2-heptanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-hydroxy-2-heptanone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-heptanone
  • 4-Hydroxy-2-heptanone
  • 3,3-Difluoro-4-hydroxy-2-pentanone

Uniqueness

3,3-Difluoro-4-hydroxy-2-heptanone is unique due to the combination of fluorine atoms, hydroxyl group, and ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

3,3-difluoro-4-hydroxyheptan-2-one

InChI

InChI=1S/C7H12F2O2/c1-3-4-6(11)7(8,9)5(2)10/h6,11H,3-4H2,1-2H3

InChI Key

PFQYUIUGTKAMMV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(=O)C)(F)F)O

Origin of Product

United States

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